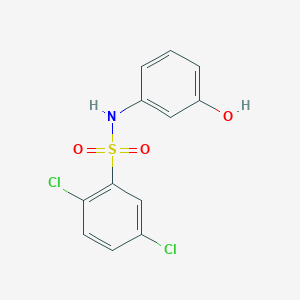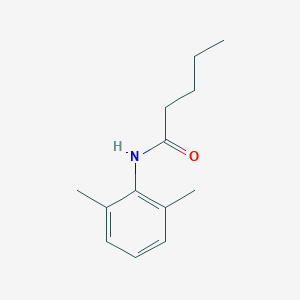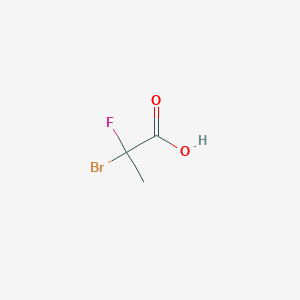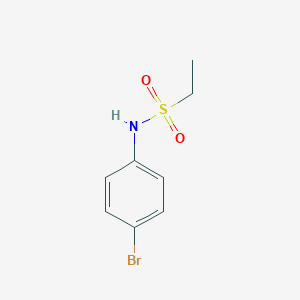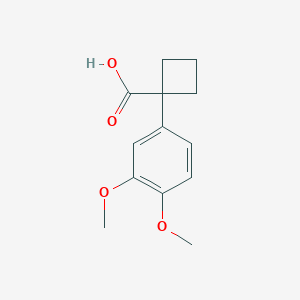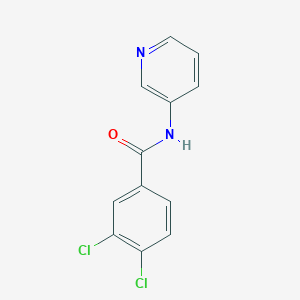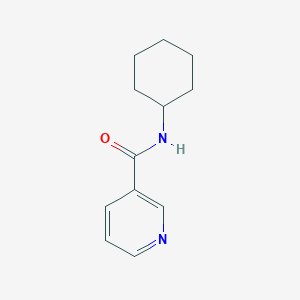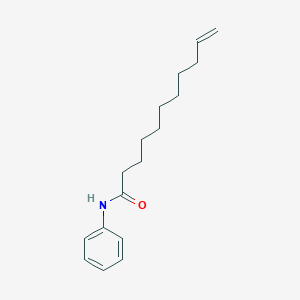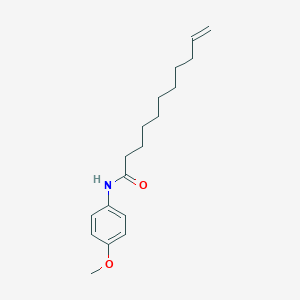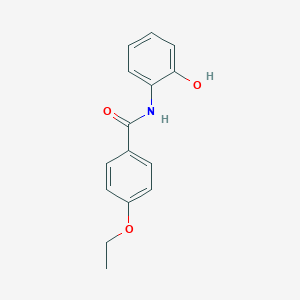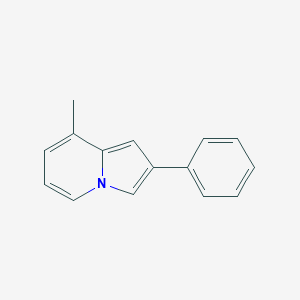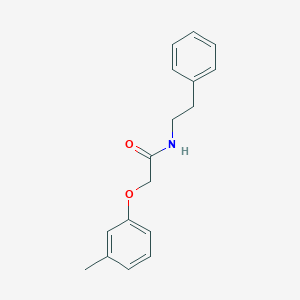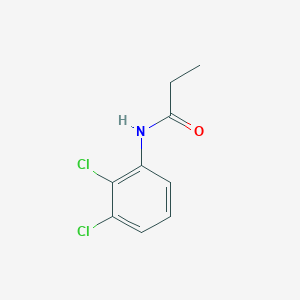
N-(2,3-dichlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)propanamide, also known as dichlorpropamide, is a chemical compound that belongs to the class of sulfonylurea drugs. It was first synthesized in the 1950s and has since been used in the treatment of type 2 diabetes. The compound works by stimulating the release of insulin from the pancreas, which in turn lowers blood glucose levels. In recent years, there has been increasing interest in the scientific research applications of dichlorpropamide.
作用机制
The mechanism of action of N-(2,3-dichlorophenyl)propanamidemide is based on its ability to stimulate insulin secretion from pancreatic beta cells. The compound binds to the sulfonylurea receptor (SUR) on the beta cell membrane, which in turn closes the ATP-sensitive potassium channel (KATP). This closure leads to depolarization of the cell membrane and the opening of voltage-gated calcium channels. The influx of calcium triggers the exocytosis of insulin-containing granules from the beta cell into the bloodstream. The net effect of this process is a reduction in blood glucose levels.
生化和生理效应
Dichlorpropamide has several biochemical and physiological effects on the body. The compound stimulates insulin secretion from pancreatic beta cells, which leads to a reduction in blood glucose levels. This effect is most pronounced in individuals with type 2 diabetes, who have impaired insulin secretion and glucose metabolism. In addition to its effects on glucose metabolism, N-(2,3-dichlorophenyl)propanamidemide has been shown to have anti-inflammatory and antioxidant properties. These effects are thought to be related to the compound's ability to modulate the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and oxidative stress.
实验室实验的优点和局限性
Dichlorpropamide has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. In addition, N-(2,3-dichlorophenyl)propanamidemide has a well-established mechanism of action and has been extensively studied in vitro and in vivo. This makes it a useful tool for investigating the regulation of insulin secretion and glucose metabolism.
However, there are also some limitations to the use of N-(2,3-dichlorophenyl)propanamidemide in lab experiments. One of the main limitations is its specificity for the sulfonylurea receptor (SUR). While this specificity is useful for studying the role of SUR in insulin secretion, it also limits the compound's utility for investigating other aspects of glucose metabolism. In addition, N-(2,3-dichlorophenyl)propanamidemide has been shown to have off-target effects on other ion channels, which can complicate interpretation of experimental results.
未来方向
There are several future directions for N-(2,3-dichlorophenyl)propanamidemide research. One area of interest is the development of more selective SUR agonists that can be used to study the role of specific SUR isoforms in insulin secretion. Another area of interest is the investigation of N-(2,3-dichlorophenyl)propanamidemide's anti-inflammatory and antioxidant effects. These effects may have therapeutic potential in the treatment of conditions such as type 2 diabetes and cardiovascular disease. Finally, there is growing interest in the use of N-(2,3-dichlorophenyl)propanamidemide as a tool for investigating the role of ion channels in other physiological processes, such as neuronal signaling and muscle contraction.
合成方法
Dichlorpropamide can be synthesized through a multi-step process starting with 2,3-dichlorophenol. The first step involves the conversion of the phenol to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with propanolamine to form the amide. The resulting product is then purified through recrystallization to yield pure N-(2,3-dichlorophenyl)propanamidemide. The synthesis method is well-established and has been used in the production of N-(2,3-dichlorophenyl)propanamidemide for many years.
科学研究应用
Dichlorpropamide has been used extensively in scientific research to study the mechanisms of insulin secretion and glucose metabolism. One of the main applications of N-(2,3-dichlorophenyl)propanamidemide is in the study of the sulfonylurea receptor (SUR) on pancreatic beta cells. SUR is a key component of the ATP-sensitive potassium channel (KATP), which regulates insulin secretion. Dichlorpropamide has been shown to bind to SUR and stimulate insulin secretion by closing the KATP channel. This mechanism has been studied extensively in vitro and in vivo, and has contributed significantly to our understanding of the regulation of insulin secretion.
属性
CAS 编号 |
26320-47-8 |
|---|---|
产品名称 |
N-(2,3-dichlorophenyl)propanamide |
分子式 |
C9H9Cl2NO |
分子量 |
218.08 g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-8(13)12-7-5-3-4-6(10)9(7)11/h3-5H,2H2,1H3,(H,12,13) |
InChI 键 |
HYUVDTLWUUSQLJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
规范 SMILES |
CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
